1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea is a compound that belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. Isoxazoles are recognized for their diverse biological activities and potential therapeutic applications. This particular compound has garnered attention for its possible roles in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases, including inflammatory conditions and cancer .
The compound is classified under the International Union of Pure and Applied Chemistry naming conventions as 1,3-bis(5-tert-butyl-1,2-oxazol-3-yl)urea. Its chemical structure can be represented by the molecular formula and has a molecular weight of 306.36 g/mol. The compound's CAS number is 89078-38-6, which uniquely identifies it in chemical databases .
The synthesis of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea typically involves several approaches:
Recent advancements have introduced metal-free synthetic routes that enhance efficiency while reducing environmental impact. For instance, methods employing deep eutectic solvents have been explored for regioselective synthesis .
The reaction conditions can vary significantly based on the specific synthetic route employed. For example, the cycloaddition reactions often require controlled temperatures and specific catalysts to optimize yields and selectivity.
The molecular structure of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea features two isoxazole rings attached to a central urea moiety. The tert-butyl groups enhance the lipophilicity of the compound, potentially influencing its biological activity.
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea can undergo various chemical reactions:
The outcomes of these reactions depend significantly on the specific conditions and reagents employed.
The mechanism of action for 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea likely involves interactions with specific molecular targets within biological systems. Research suggests that this compound may inhibit certain enzymes or receptors implicated in inflammatory pathways or cancer cell proliferation. Such interactions can lead to reduced inflammation or inhibited tumor growth, making it a candidate for further therapeutic exploration .
The physical properties of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea include:
Key chemical properties include:
These properties are critical for understanding its behavior in biological systems and during synthesis .
1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea has several significant applications in scientific research:
The ongoing research into this compound's biological activities continues to reveal its potential therapeutic applications across various fields .
Isoxazole-urea hybrids represent an innovative class of therapeutic agents designed for molecular targeted therapy, merging the structural advantages of two pharmacologically significant motifs. The integration of the isoxazole heterocycle—a five-membered ring containing adjacent nitrogen and oxygen atoms—with the urea functional group (-NH-C(O)-NH-) creates compounds capable of high-affinity interactions with biological targets, particularly protein kinases. These hybrids exploit the isoxazole's capacity for diverse non-covalent binding and the urea group's proficiency in forming critical hydrogen-bonding networks. The emergence of 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea exemplifies rational drug design aimed at overcoming limitations of earlier kinase inhibitors, such as poor selectivity and susceptibility to resistance mutations [2] [4] [10].
The development of isoxazole-containing kinase inhibitors has progressed through distinct generations. Early agents like leflunomide (anti-rheumatic) and valdecoxib (COX-2 inhibitor) demonstrated the scaffold’s bioavailability and tolerability but lacked kinase specificity. Second-generation inhibitors, exemplified by the FLT3 inhibitor AC220 (quizartinib), incorporated tert-butyl-substituted isoxazoles to enhance target affinity and metabolic stability. AC220 features a mono-isoxazole urea linked to an aromatic tail, achieving nanomolar potency against FMS-like tyrosine kinase 3 (FLT3), a key oncogenic driver in acute myeloid leukemia (AML). However, susceptibility to kinase domain mutations prompted further optimization. 1,3-Bis(5-(tert-butyl)isoxazol-3-yl)urea represents a third-generation strategy, utilizing dual isoxazole pharmacophores symmetrically connected via a central urea. This design amplifies target engagement through avidity effects while minimizing off-target interactions via the bulky tert-butyl groups’ steric shielding [4] [7] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1